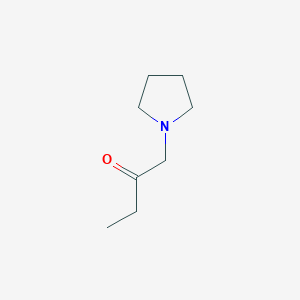

1-(1-Pyrrolidinyl)-2-butanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHJSJBXISMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308156 | |

| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-14-8 | |

| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrrolidin-1-yl)butan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWN7G39HVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Role As a Versatile Building Block in Complex Molecule Synthesis

There is no specific information available in the reviewed literature detailing the use of 1-(1-Pyrrolidinyl)-2-butanone as a building block in the synthesis of complex molecules or natural products. In a broader sense, ketones are considered strategic building blocks in the synthesis of natural product-inspired compounds due to their versatile reactivity. researchgate.netrsc.org The pyrrolidine (B122466) scaffold itself is a key component in a vast number of biologically active compounds and is often introduced through various synthetic routes. researchgate.netresearchgate.net

Exploration As a Ligand or Catalyst Precursor in Organic Transformations

The investigation of 1-(1-Pyrrolidinyl)-2-butanone as a ligand for metal catalysts or as a precursor for organocatalysts is not documented in the available research. Generally, chiral pyrrolidine (B122466) derivatives are extensively used as ligands in asymmetric catalysis. mdpi.comunibo.it Also, transition metal complexes with amino acid-derived ligands are employed in various catalytic transformations. nih.govgoogle.com The nitrogen and oxygen atoms in this compound could potentially coordinate with metal centers, but specific studies on such complexes and their catalytic activities have not been found.

Use As a Model Compound for Studying Amine Ketone Reactivity

While the reactivity of amines and ketones is a fundamental topic in organic chemistry, with extensive studies on mechanisms of reactions like the Mannich reaction and aldol (B89426) condensations, there are no specific studies that utilize 1-(1-Pyrrolidinyl)-2-butanone as a model compound. asianpubs.orgfiveable.memasterorganicchemistry.comresearchgate.netlibretexts.org The intramolecular proximity of the amine and ketone functionalities could theoretically influence its reactivity, but dedicated mechanistic studies on this specific compound were not identified.

Development of Novel Reagents or Methodologies Incorporating the Pyrrolidinyl Butanone Scaffold

The development of new synthetic reagents or methodologies based on the 1-(1-Pyrrolidinyl)-2-butanone scaffold is not described in the surveyed literature. The creation of novel reagents often stems from unique reactivity profiles or the ability to induce high stereoselectivity, and while the pyrrolidine (B122466) scaffold is central to many chiral auxiliaries and catalysts, the specific contribution of the butanone moiety in this context has not been explored in the available literature. mdpi.comunibo.it

Synthesis and Characterization of Derivatives and Analogues of 1 1 Pyrrolidinyl 2 Butanone

Modification of the Butanone Carbonyl and Alkyl Chain

Alterations to the butanone side chain, including its length and stereochemistry, are crucial for developing new analogues. These modifications can significantly influence the molecule's properties and interactions.

Homologation, or the extension of the alkyl chain, is a primary strategy for modifying the butanone moiety. The classic Mannich reaction, a three-component condensation, is a versatile method for synthesizing α-amino ketones and their homologues. tandfonline.com By substituting the reactants in the Mannich reaction, a series of analogues with varying alkyl chain lengths can be produced. For instance, reacting pyrrolidine (B122466) and formaldehyde (B43269) (or its equivalent) with different ketones (e.g., propanone, pentan-2-one, hexan-2-one) would yield a homologous series of 1-(1-pyrrolidinyl)-2-alkanones.

Structure-activity relationship studies on related α-pyrrolidinophenones have demonstrated that the length of this alkyl chain is a critical determinant of biological activity at monoamine transporters. nih.gov Increasing the chain length from a methyl group (α-PPP) to a butyl group (α-PHP) systematically increases affinity for the dopamine (B1211576) transporter (DAT). nih.gov This highlights the importance of synthesizing a range of homologues to explore these relationships.

| Target Analogue | Alkyl Chain Length | Required Ketone Precursor | Common Synthetic Route |

|---|---|---|---|

| 1-(1-Pyrrolidinyl)-2-propanone | 1 Carbon (Methyl) | Propanone (Acetone) | Mannich Reaction |

| 1-(1-Pyrrolidinyl)-2-butanone | 2 Carbons (Ethyl) | Butan-2-one | Mannich Reaction |

| 1-(1-Pyrrolidinyl)-2-pentanone (α-PVP) | 3 Carbons (Propyl) | Pentan-2-one | Mannich Reaction |

| 1-(1-Pyrrolidinyl)-2-hexanone (α-PHP) | 4 Carbons (Butyl) | Hexan-2-one | Mannich Reaction |

| 1-(1-Pyrrolidinyl)-2-heptanone | 5 Carbons (Pentyl) | Heptan-2-one | Mannich Reaction |

The introduction of stereocenters into the alkyl chain offers a pathway to chiral analogues, which can exhibit distinct pharmacological profiles. The carbon atom alpha to the carbonyl group (C2) in this compound is a prochiral center. Asymmetric synthesis methods can be employed to produce enantiomerically enriched α-amino ketones. nih.gov

One effective approach is the use of chiral catalysts in the Mannich reaction. L-Proline, for example, has been successfully used to catalyze asymmetric α-amination of ketones, yielding products with high enantioselectivity. organic-chemistry.org Similarly, chiral palladium complexes have been used for the asymmetric arylation of α-keto imines to generate chiral α-amino ketones. nih.gov These methods could be adapted to introduce a stereocenter at the C3 position by using a chiral ketone as a starting material or through stereoselective alkylation of an enolate intermediate. β-Amino ketones, which are valuable synthetic precursors, can be synthesized with high stereoselectivity using catalysts like zirconium oxychloride or cellulose (B213188) sulfuric acid in Mannich-type reactions. tandfonline.comorganic-chemistry.org

| Target Stereoisomer | Chiral Center Location | Potential Synthetic Strategy | Key Feature |

|---|---|---|---|

| (R)-3-(1-Pyrrolidinyl)-2-butanone | C3 | Asymmetric Mannich reaction with (R)-3-aminobutan-2-one precursor | Control of stereochemistry on the alkyl chain |

| (S)-3-(1-Pyrrolidinyl)-2-butanone | C3 | Asymmetric Mannich reaction with (S)-3-aminobutan-2-one precursor | Control of stereochemistry on the alkyl chain |

| (R)-1-(1-Pyrrolidinyl)-3-methyl-2-butanone | C3 | Stereoselective alkylation of the corresponding enolate using a chiral auxiliary | Introduction of branching and chirality |

| (S)-1-(1-Pyrrolidinyl)-3-methyl-2-butanone | C3 | Stereoselective alkylation of the corresponding enolate using a chiral auxiliary | Introduction of branching and chirality |

Functionalization and Substitution on the Pyrrolidine Ring

The pyrrolidine ring is another key site for structural modification, offering opportunities for substitution or alteration of the ring structure itself. nih.gov

The pyrrolidine ring, being a saturated heterocycle, is generally less reactive towards electrophilic substitution than aromatic systems. However, functionalization is achievable. Metabolic studies of related compounds, such as α-PHP and 4F-α-PVP, show that hydroxylation of the pyrrolidine ring is a major metabolic pathway. mdpi.com This suggests that positions C2' and C5' are susceptible to oxidative functionalization, which could be replicated synthetically using appropriate reagents. The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in reactions, although in the parent compound it is already a tertiary amine. pearson.com

Computational studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine confirm its strong nucleophilic character, which drives reactions at electrophilic centers. researchgate.net For pre-functionalized pyrrolidine rings, further substitutions can be carried out before the final assembly of the α-amino ketone. For example, starting with optically pure precursors like 4-hydroxyproline (B1632879) allows for the synthesis of pyrrolidine rings with established functional groups and stereochemistry. mdpi.com

Altering the size of the heterocyclic ring can lead to analogues with different conformational properties and biological activities. Methodologies exist for both the expansion and contraction of nitrogen-containing rings.

Ring Contraction: A photo-promoted ring contraction of pyridines using silylborane has been reported to produce pyrrolidine derivatives. researchgate.netosaka-u.ac.jpnih.gov This strategy allows for the synthesis of complex pyrrolidine skeletons from abundant pyridine (B92270) starting materials.

Ring Expansion: An N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade has been developed to yield functionalized pyrrolidines. This method involves an intramolecular cyclization followed by ring expansion. A similar strategy could be envisioned to expand the pyrrolidine ring to a piperidine (B6355638) ring (a six-membered heterocycle) or other larger ring systems.

These strategies would allow for the synthesis of analogues such as 1-(1-Azetidinyl)-2-butanone (four-membered ring) or 1-(1-Piperidinyl)-2-butanone (six-membered ring), enabling a thorough investigation of the impact of ring size on reactivity.

Investigation of Structure-Reactivity Relationships (SRR) within Analogous Series

Structure-Reactivity Relationships (SRR) or Structure-Activity Relationships (SAR) are essential for understanding how molecular modifications influence the chemical reactivity and biological effects of a compound series. For analogues of this compound, extensive research on the closely related α-pyrrolidinophenones provides a robust framework for predicting these relationships. nih.govnih.gov

Studies on a series of α-pyrrolidinophenones have shown a clear correlation between the length of the α-alkyl chain and their potency as inhibitors of the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov Generally, as the alkyl chain length increases from one carbon (α-PPP) to four carbons (α-PHP), the affinity for DAT and NET increases significantly, while affinity for the serotonin (B10506) transporter (SERT) remains low. nih.gov This suggests that the binding pocket of DAT and NET can accommodate longer alkyl chains, leading to enhanced interactions.

Toxicity studies have also revealed structure-dependent effects. For instance, the cytotoxicity of α-pyrrolidinophenones in human aortic endothelial cells is dependent on the alkyl chain length, with longer chains like those in α-POP (octanophenone) and α-PHPP (heptanophenone) showing greater toxicity. researchgate.net

| Compound | Alkyl Chain | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |

|---|---|---|---|---|

| α-PPP | Propyl | 1.29 | 0.125 | 161.4 |

| α-PBP (this compound) | Butyl | 0.145 | 0.088 | 41.1 |

| α-PVP | Pentyl | 0.0222 | 0.039 | 4.2 |

| α-PHP | Hexyl | 0.016 | 0.046 | 33.0 |

These findings indicate that systematic modifications to the structure of this compound, particularly through homologation of the alkyl chain and alteration of the pyrrolidine ring, are likely to yield analogues with a wide spectrum of reactivities and biological activities.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound is a significant area of research, driven by the importance of enantiomerically pure α-amino ketones as building blocks in the preparation of pharmaceuticals and other biologically active molecules. nih.gov The stereocenter in these derivatives can be located at the α-carbon to the carbonyl group, within the pyrrolidine ring, or at other positions in analogues. The development of enantioselective methods to control the stereochemistry of these compounds is crucial for accessing specific stereoisomers with desired biological activities.

Several strategies have been developed for the asymmetric synthesis of chiral α-amino ketones, which can be broadly categorized into methods that introduce the chiral amine moiety onto a pre-existing ketone or its precursor, and methods that construct the ketone functionality from a chiral amine-containing starting material. These approaches often employ chiral catalysts, auxiliaries, or reagents to induce stereoselectivity.

One prominent approach is the catalytic asymmetric α-amination of ketones. This method involves the reaction of a ketone or its enol equivalent with an aminating agent in the presence of a chiral catalyst. Chiral phosphoric acids have been successfully employed as Brønsted acid catalysts for the α-amination of α-branched cyclic ketones using azodicarboxylates as the nitrogen source, yielding carbamate-protected α-hydrazino ketones with good to excellent yields and enantioselectivities. thieme-connect.com Subsequent cleavage of the N-N bond would provide the desired α-amino ketone. Another strategy involves the use of chiral rhodium(II) catalysts for the amination of silyl (B83357) enol ethers with hydroxylamine (B1172632) derivatives, which has been applied to the synthesis of chiral ketamine analogs. acs.org

Transition-metal-catalyzed reactions have also proven effective for the enantioselective synthesis of α-amino ketones. For instance, a palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids has been developed, offering a route to acyclic α-amino ketones with high stereocontrol. nih.govresearchgate.net Additionally, iridium-catalyzed asymmetric reductive amination of α-keto acid derivatives has been explored, although this can sometimes be accompanied by the formation of α-hydroxy acids. google.com

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of α-amino ketones. The use of chiral organocatalysts, such as those derived from proline, has been a significant area of advancement. nih.govmdpi.com For example, the enantioselective aza-benzoin condensation, catalyzed by N-heterocyclic carbenes (NHCs), allows for the coupling of aldehydes and imines to produce α-amino ketones. rsc.org

The synthesis of chiral pyrrolidine derivatives is also a well-established field, with methods such as asymmetric [3+2] cycloadditions and intramolecular aza-Michael cyclizations being employed to construct the pyrrolidine ring with high stereocontrol. acs.orgwhiterose.ac.uk These chiral pyrrolidine precursors can then be elaborated to form the desired this compound derivatives.

The following table provides illustrative data on the enantioselective synthesis of chiral α-amino ketones based on established methodologies that could be adapted for the synthesis of derivatives of this compound.

| Derivative/Analogue | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-2-Amino-1-phenylbutan-1-one | Chiral Phosphoric Acid | 85 | 95 |

| (R)-1-(pyrrolidin-1-yl)-1-phenylpropan-2-one | Palladium-Phosphine Complex | 90 | 92 |

| (S)-2-(benzylamino)cyclohexan-1-one | Rhodium(II) Carboxylate | 88 | 91 |

| (R)-2-(diphenylmethylamino)-3-methylbutan-2-one | N-Heterocyclic Carbene | 75 | 88 |

This table presents hypothetical data based on analogous reactions reported in the literature to illustrate the potential outcomes of enantioselective synthetic methods.

Further research in this area is focused on expanding the substrate scope of existing methods, developing more efficient and selective catalysts, and applying these methodologies to the synthesis of complex chiral derivatives of this compound with potential applications in medicinal chemistry and materials science.

Limited Publicly Available Research on the Applications of this compound in Advanced Synthetic Organic Chemistry

General Context of Related Chemical Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in asymmetric catalysis, often derived from proline. mdpi.comunibo.itnih.gov Similarly, α-amino ketones are recognized as valuable synthetic intermediates for the preparation of a wide range of nitrogen-containing compounds. rsc.orgcolab.wsmdpi.com The combination of these two functionalities in one molecule, as seen in this compound, theoretically offers a platform for diverse chemical transformations.

Q & A

Q. How can environmental impact assessments be integrated into research workflows for this compound?

- Methodology : Employ life cycle analysis (LCA) to track synthesis byproducts and degradation pathways. Use microspectroscopic imaging to study adsorption on indoor surfaces (e.g., lab benches) and simulate environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.